molecular formula C8H10Cl2O2 B12698013 1,3-Cyclohexanedione, 2,2-dichloro-5,5-dimethyl- CAS No. 7298-86-4

1,3-Cyclohexanedione, 2,2-dichloro-5,5-dimethyl-

Cat. No.: B12698013
CAS No.: 7298-86-4
M. Wt: 209.07 g/mol
InChI Key: HHYBCLNAPQRAAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Cyclohexanedione, 2,2-dichloro-5,5-dimethyl- is an organic compound with the molecular formula C8H10Cl2O2. This compound is a derivative of 1,3-cyclohexanedione, where two chlorine atoms and two methyl groups are substituted at the 2 and 5 positions, respectively. It is a colorless or white solid that is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Cyclohexanedione, 2,2-dichloro-5,5-dimethyl- can be synthesized through the chlorination of 5,5-dimethyl-1,3-cyclohexanedione. The reaction typically involves the use of chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where 5,5-dimethyl-1,3-cyclohexanedione is treated with chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclohexanedione, 2,2-dichloro-5,5-dimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form 5,5-dimethyl-1,3-cyclohexanedione by removing the chlorine atoms.

    Oxidation Reactions: It can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or alcohols in the presence of a base.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of 2-substituted-5,5-dimethyl-1,3-cyclohexanedione derivatives.

    Reduction: Formation of 5,5-dimethyl-1,3-cyclohexanedione.

    Oxidation: Formation of more oxidized derivatives, depending on the oxidizing agent used.

Scientific Research Applications

1,3-Cyclohexanedione, 2,2-dichloro-5,5-dimethyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Cyclohexanedione, 2,2-dichloro-5,5-dimethyl- involves its interaction with molecular targets, such as enzymes or receptors. The chlorine atoms and the diketone structure play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-1,3-cyclohexanedione: Lacks the chlorine atoms and has different reactivity and applications.

    2-Chloro-5,5-dimethyl-1,3-cyclohexanedione: Contains only one chlorine atom, leading to different chemical properties.

    1,3-Cyclohexanedione: The parent compound without any substitutions, used in different contexts.

Uniqueness

1,3-Cyclohexanedione, 2,2-dichloro-5,5-dimethyl- is unique due to the presence of two chlorine atoms and two methyl groups, which significantly influence its chemical reactivity and potential applications. The dichloro substitution enhances its electrophilicity, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

2,2-dichloro-5,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2O2/c1-7(2)3-5(11)8(9,10)6(12)4-7/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYBCLNAPQRAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223259
Record name 1,3-Cyclohexanedione, 2,2-dichloro-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7298-86-4
Record name 1,3-Cyclohexanedione, 2,2-dichloro-5,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Cyclohexanedione, 2,2-dichloro-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.